molecular formula C26H38O4 B8072771 (8xi,9xi,14xi,17xi)-3,20-Dioxopregn-4-en-21-yl 2,2-dimethylpropanoate

(8xi,9xi,14xi,17xi)-3,20-Dioxopregn-4-en-21-yl 2,2-dimethylpropanoate

Cat. No.: B8072771
M. Wt: 414.6 g/mol
InChI Key: VVOIQBFMTVCINR-OCFIHWFSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(8xi,9xi,14xi,17xi)-3,20-Dioxopregn-4-en-21-yl 2,2-dimethylpropanoate is a synthetic steroid derivative characterized by a pregnane core (C21) with a double bond at position C4, ketone groups at C3 and C20, and a 2,2-dimethylpropanoate (pivalate) ester moiety at C21. The stereochemical designations (xi) indicate undefined configurations at positions 8, 9, 14, and 17, distinguishing it from related corticosteroids with well-defined stereochemistry. The pivalate ester is notable for enhancing metabolic stability and lipophilicity, which may influence bioavailability and tissue retention compared to other esters like acetate or propionate .

Properties

IUPAC Name

[2-[(10R,13S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O4/c1-24(2,3)23(29)30-15-22(28)21-9-8-19-18-7-6-16-14-17(27)10-12-25(16,4)20(18)11-13-26(19,21)5/h14,18-21H,6-13,15H2,1-5H3/t18?,19?,20?,21?,25-,26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVOIQBFMTVCINR-OCFIHWFSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)COC(=O)C(C)(C)C)CCC4=CC(=O)CCC34C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC3C(C1CCC2C(=O)COC(=O)C(C)(C)C)CCC4=CC(=O)CC[C@]34C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural and Functional Group Differences

The compound shares structural homology with glucocorticoids such as Flumethasone Pivalate and Beclometasone derivatives (e.g., 21-propionate, 17-propionate). Key differentiating features include:

Compound Core Structure Substituents Ester Group CAS No. Key Biological Activity
Target Compound Pregn-4-en-3,20-dione Undefined stereochemistry (8xi,9xi,14xi,17xi); no halogen or methyl groups 2,2-dimethylpropanoate N/A Hypothetical glucocorticoid activity
Flumethasone Pivalate Pregna-1,4-dien-3,20-dione 6α,9-difluoro; 11β,17α-dihydroxy; 16α-methyl 2,2-dimethylpropanoate 2002-29-1 Anti-inflammatory, topical use
Beclometasone 21-Propionate Pregna-1,4-dien-3,20-dione 9-chloro; 11β,17α-dihydroxy; 16β-methyl Propanoate 69224-79-9 Asthma prophylaxis (inhaled)
Beclometasone 21-Acetate 17-Propionate Pregna-1,4-dien-3,20-dione 9-chloro; 11β-hydroxy; 16β-methyl; 17α-propionate, 21-acetate Mixed (acetate/propionate) 5534-08-7 Impurity/metabolite study focus

Key Observations :

  • Halogenation: Flumethasone Pivalate’s 6α,9-difluoro groups enhance glucocorticoid receptor affinity and anti-inflammatory potency compared to non-halogenated analogs .
  • Methyl Groups : The 16α-methyl in Flumethasone and 16β-methyl in Beclometasone derivatives reduce mineralocorticoid activity, a feature absent in the target compound due to missing methyl groups .
  • Ester Influence : The pivalate ester in Flumethasone Pivalate and the target compound confers greater metabolic stability than propionate or acetate esters, delaying hydrolysis and prolonging action .
Pharmacological and Regulatory Context
  • Flumethasone Pivalate : Approved for veterinary and topical human use due to its high lipophilicity and prolonged activity .
  • Beclometasone Derivatives : Widely used in inhaled corticosteroids; impurities like 21-propionate and 17-propionate are rigorously monitored per pharmacopeial standards (e.g., EP guidelines) .
  • Target Compound: No therapeutic applications are reported, but its structural features align with research-stage glucocorticoid analogs exploring ester-driven pharmacokinetics .

Research Findings and Data Gaps

  • Metabolic Stability : Pivalate esters resist first-pass metabolism, as shown in Flumethasone Pivalate studies, suggesting similar behavior for the target compound .
  • Toxicity and Solubility : Data gaps exist for the target compound, though pivalate esters generally exhibit low aqueous solubility, necessitating formulation optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.